1,3-Thiazinane-2-carboxylic acid
Overview
Description
1,3-Thiazinane-2-carboxylic acid is a heterocyclic organic compound containing a six-membered ring with both nitrogen and sulfur atoms.
Mechanism of Action
Mode of Action
The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their activity. This binding can lead to conformational changes in the enzyme structure, reducing its ability to catalyze reactions. The inhibition of these enzymes can disrupt normal cellular functions, leading to therapeutic effects in disease conditions .
Biochemical Pathways
1,3-Thiazinane-2-carboxylic acid affects several biochemical pathways, particularly those involving protein metabolism and signal transduction. By inhibiting key enzymes, the compound can alter the downstream effects of these pathways, potentially leading to reduced cell proliferation, induction of apoptosis, or modulation of immune responses .
Pharmacokinetics
The compound’s stability and solubility can impact its absorption and overall bioavailability .
Result of Action
At the molecular level, the inhibition of target enzymes by this compound can lead to decreased protein synthesis and altered cell signaling. These changes can result in reduced cell growth and proliferation, making the compound potentially useful in treating conditions like cancer or inflammatory diseases . At the cellular level, these effects can manifest as apoptosis or cell cycle arrest.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of this compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its activity .
Biochemical Analysis
Biochemical Properties
1,3-Thiazinane-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the formation of thiazinane carboxylic acids through reactions with aldehydes. It interacts with enzymes such as homocysteine thiolactone and formaldehyde, forming stable adducts . These interactions are crucial in understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to form in vivo in humans, indicating its potential impact on human health . The compound’s reactivity with aldehydes suggests it may play a role in modulating cellular responses to oxidative stress and other metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as homocysteine and formaldehyde. These interactions lead to the formation of stable thiazinane carboxylic acids, which can influence enzyme activity and gene expression . The compound’s ability to form adducts with aldehydes highlights its potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability under specific conditions, such as in the presence of inert atmospheres and at low temperatures . Over time, the compound’s effects on cellular function can vary, with potential degradation products influencing long-term cellular responses. Studies have demonstrated its formation in human urine, indicating its persistence and potential long-term effects .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit beneficial effects on metabolic pathways, while higher doses could lead to toxic or adverse effects. Studies have shown that a significant portion of the administered dose is excreted in urine, highlighting the compound’s metabolic processing and potential toxicity at elevated levels .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as homocysteine thiolactone and formaldehyde . These interactions lead to the formation of thiazinane carboxylic acids, which can influence metabolic flux and metabolite levels. The compound’s role in these pathways underscores its potential impact on cellular metabolism and health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biochemical activity and function . The compound’s distribution patterns are crucial for understanding its therapeutic potential and toxicity.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . Understanding its localization is essential for elucidating its role in cellular processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Thiazinane-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of homocysteine with formaldehyde in an aqueous environment, leading to the formation of substituted thiazinane carboxylic acids . Another method includes the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide and a few drops of piperidine as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazinane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiazinane derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Thiazinane-2-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazinane-4-carboxylic acid: Another isomer with similar chemical properties but different biological activities.
1,2-Thiazinane-6-carboxylate:
1,4-Thiazinane-3-carboxylic acid:
Uniqueness
1,3-Thiazinane-2-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,3-thiazinane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-6-2-1-3-9-4/h4,6H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESZQYHPXVRLMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999583 | |
Record name | 1,3-Thiazinane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20999583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78233-48-4 | |
Record name | 1,3-Thiazine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078233484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Thiazinane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20999583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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